4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
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Overview
Description
4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, a methylbenzylthio group, and an isoxazol-3(2H)-one core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable thiol derivative with the isoxazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the chloro group or other functional groups, leading to dechlorinated or reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a range of functionalized isoxazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and methylbenzylthio groups might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(((4-methylphenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a different substituent on the benzyl group.
5-(((4-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazole: Similar but without the carbonyl group.
Uniqueness
4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in closely related compounds.
Properties
CAS No. |
89661-07-4 |
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Molecular Formula |
C12H12ClNO2S |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
4-chloro-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H12ClNO2S/c1-8-2-4-9(5-3-8)6-17-7-10-11(13)12(15)14-16-10/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZBERMSCEDFQAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl |
Origin of Product |
United States |
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